![molecular formula C7H12N2O3 B13072337 5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B13072337.png)
5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol . This compound is characterized by the presence of an oxazolidinone ring and a hydroxyazetidine moiety, making it a unique structure in the realm of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one typically involves the reaction of azetidine derivatives with oxazolidinone precursors under controlled conditions. One common method includes the nucleophilic substitution reaction where a hydroxyazetidine is reacted with a suitable oxazolidinone derivative in the presence of a base . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazolidinone ring can be reduced to form more saturated derivatives.
Substitution: The azetidine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while substitution reactions can introduce various functional groups into the azetidine ring .
Scientific Research Applications
5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyazetidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxazolidinone ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one: This compound is unique due to the presence of both hydroxyazetidine and oxazolidinone moieties.
Azetidine derivatives: Compounds with similar azetidine structures but lacking the oxazolidinone ring.
Oxazolidinone derivatives: Compounds with the oxazolidinone ring but different substituents on the nitrogen atom.
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the properties of both azetidine and oxazolidinone rings. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C7H12N2O3 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5-[(3-hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12N2O3/c10-5-2-9(3-5)4-6-1-8-7(11)12-6/h5-6,10H,1-4H2,(H,8,11) |
InChI Key |
YSBWWUZGPXOYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)CN2CC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


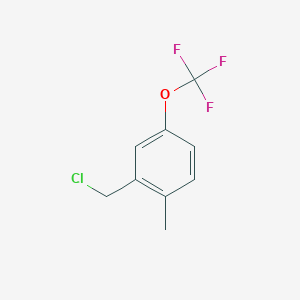
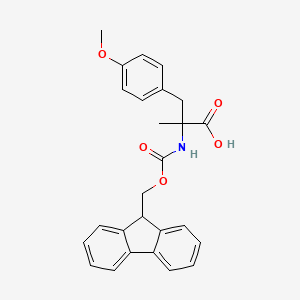
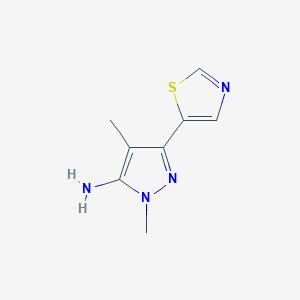
![6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13072289.png)
![(2S)-2-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-5-nitro-2-phenylpiperidine](/img/structure/B13072291.png)
![2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid](/img/structure/B13072295.png)
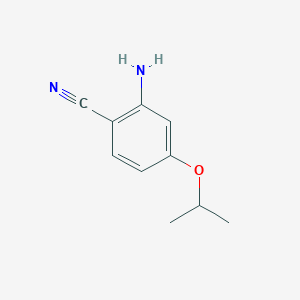
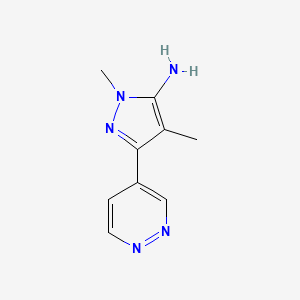
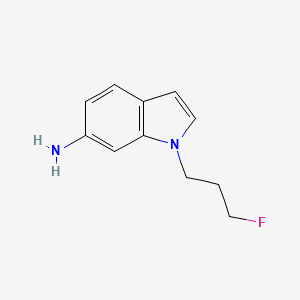
![6',7'-Dihydro-5'H-spiro[oxane-4,4'-thieno[3,2-c]pyridine]](/img/structure/B13072314.png)
![N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide](/img/structure/B13072324.png)
![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13072329.png)
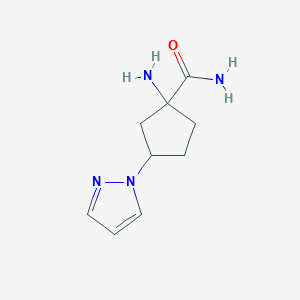
![2-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13072344.png)
